

3-Octenoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Octenoic acid

Cat. No.: B7823219

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **3-octenoic acid**. It includes tabulated quantitative data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway, offering a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

3-Octenoic acid, a medium-chain fatty acid, possesses a range of chemical and physical properties that are critical for its handling, characterization, and application in various scientific contexts. These properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	oct-3-enoic acid	[1]
Synonyms	2-Heptene-1-carboxylic acid, Δ3-Octenoic acid	[1]
CAS Number	1577-19-1	[1]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Appearance	White solid; Oily, fatty aroma	
Melting Point	Not available	
Boiling Point	240-242 °C at 760 mmHg	
Density	0.928-0.938 g/cm ³ at 20 °C	
Solubility	Slightly soluble in water; soluble in most organic solvents and ethanol.	
Refractive Index	1.443-1.450 at 20 °C	
Flash Point	141.3 °C	
pKa (Predicted)	~5.05	

Experimental Protocols

The characterization of **3-octenoic acid** relies on standard analytical techniques for fatty acids. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of a **3-octenoic acid** sample and confirm its molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
 - To a known quantity of **3-octenoic acid** (e.g., 10 mg) in a glass vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
 - Seal the vial and heat at 60°C for 1 hour.
 - After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.
 - Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
 - Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Injection Volume: 1 µL in splitless mode.
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp to 150°C at 10°C/min.
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.
 - MSD Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-400.
- Data Analysis:
 - The purity is determined by the relative peak area of the **3-octenoic acid** methyl ester in the total ion chromatogram (TIC).
 - The mass spectrum is analyzed to confirm the molecular ion peak and the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of **3-octenoic acid**, including the position of the double bond and the stereochemistry if applicable.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **3-octenoic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in an NMR tube.
- NMR Instrumentation and Parameters:
 - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
 - ^1H NMR:
 - Acquire a standard proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - ^{13}C NMR:
 - Acquire a standard carbon spectrum with proton decoupling.

- Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire 2D spectra as needed to resolve complex spin systems and confirm connectivity.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in the **3-octenoic acid** structure.
 - Analyze coupling constants in the ^1H NMR spectrum to determine the stereochemistry of the double bond (cis or trans).

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in **3-octenoic acid**.

Methodology:

- Sample Preparation:
 - For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
 - For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- IR Instrumentation and Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
 - Technique: Transmission or Attenuated Total Reflectance (ATR).

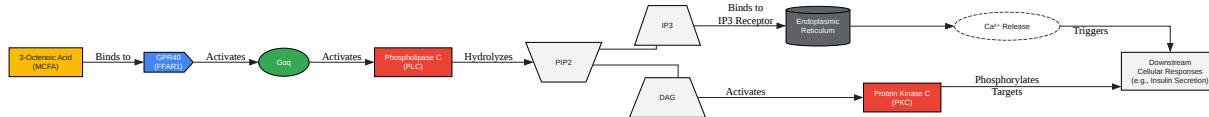
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Analyze the resulting spectrum for characteristic absorption bands corresponding to the carboxylic acid O-H stretch (broad, $\sim 3300\text{-}2500 \text{ cm}^{-1}$), the carbonyl C=O stretch ($\sim 1710 \text{ cm}^{-1}$), and the C=C stretch ($\sim 1650 \text{ cm}^{-1}$).

Biological Activity and Signaling Pathway

Medium-chain fatty acids (MCFAs) like **3-octenoic acid** are not only metabolic fuels but also act as signaling molecules. One of the key signaling pathways activated by MCFAs is through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 Signaling Pathway

The following diagram illustrates the activation of the GPR40 signaling pathway by a medium-chain fatty acid.



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Caption: GPR40 signaling pathway activated by a medium-chain fatty acid.

Synthesis of 3-Octenoic Acid

A common synthetic route to 3-alkenoic acids involves the Wittig reaction or a related olefination reaction. A plausible, though not explicitly detailed in the provided search results, synthesis of **3-octenoic acid** could proceed as follows:

- Preparation of the Phosphonium Ylide: Pentanal can be reacted with a phosphonium ylide derived from a haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine.
- Wittig Reaction: The ylide would then react with pentanal to form ethyl 3-octenoate. The stereochemistry of the double bond (cis or trans) can often be influenced by the reaction conditions and the specific type of ylide used.
- Hydrolysis: The resulting ester, ethyl 3-octenoate, is then hydrolyzed under acidic or basic conditions to yield **3-octenoic acid**.

This represents a general synthetic strategy, and specific reaction conditions would need to be optimized for yield and purity.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of **3-octenoic acid**, along with methodologies for its characterization and a relevant biological signaling pathway. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this and related medium-chain fatty acids.

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References

- 1. 3-Octenoic acid | C8H14O2 | CID 15307 - PubChem [pubchem.ncbi.nlm.nih.gov]
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